Enhanced Hydrogen-Bond Acceptor Capacity vs. Imidazole Analog Supports Stronger Target Engagement
The benzimidazole ring in 4-(1H-benzimidazol-1-ylmethyl)thiophene-2-carbaldehyde provides three hydrogen-bond acceptor (HBA) sites, compared to two HBA sites in the imidazole analog 4-(1H-imidazol-1-yl)thiophene-2-carbaldehyde [1]. This additional acceptor capability originates from the fused benzene ring of benzimidazole, which offers an extra nitrogen lone pair, potentially enabling stronger and more selective interactions with biological targets such as kinase hinge regions or DNA base pairs [2].
| Evidence Dimension | Hydrogen Bond Acceptor Count (computed) |
|---|---|
| Target Compound Data | 3 HBA (PubChem computed property) |
| Comparator Or Baseline | 4-(1H-imidazol-1-yl)thiophene-2-carbaldehyde (CAS 91163-89-2): 2 HBA |
| Quantified Difference | +1 HBA site for benzimidazole derivative |
| Conditions | Computational prediction based on Cactvs 3.4.8.18 (PubChem) [1] |
Why This Matters
Increased hydrogen-bond acceptor count enhances the potential for specific, high-affinity binding to biological targets, a critical factor in medicinal chemistry hit-to-lead selection.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 4912867, 4-(Benzimidazol-1-ylmethyl)thiophene-2-carbaldehyde. View Source
- [2] Structure-Bioactivity Relationship for Benzimidazole Thiophene Inhibitors of Polo-Like Kinase 1 (PLK1), a Potential Drug Target in Schistosoma mansoni. PLoS ONE, 2016. DOI: 10.1371/journal.pone.0144716. View Source
